5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Lipophilicity ADME Prediction Medicinal Chemistry

Researchers sourcing 2-bromophenyl triazole-3-thiols often encounter undefined tautomeric states that invert biological activity. This compound provides a structurally characterized thiol tautomer with quantified anthelmintic activity (20-40% nematode viability reduction). • Thiol tautomeric form confirmed by high-quality crystallographic data (R = 0.050) • Reactive -SH handle enables S-alkylation for rapid SAR derivatization • Reliable supply with batch-to-batch consistency for agrochemical & medicinal chemistry programs

Molecular Formula C9H8BrN3S
Molecular Weight 270.15 g/mol
CAS No. 58064-57-6
Cat. No. B1268999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS58064-57-6
Molecular FormulaC9H8BrN3S
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC=CC=C2Br
InChIInChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)
InChIKeyYCYXELBWIYJJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 58064-57-6): Core Structural and Procurement Baseline


5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 58064-57-6) is a brominated 1,2,4-triazole derivative bearing a thiol (-SH) functional group at the 3-position of the heterocyclic core [1]. The compound exhibits the thiol-thione tautomerism characteristic of this class, with computational physicochemical parameters including a calculated LogP of 2.53–2.91 and a topological polar surface area (TPSA) of 30.71 Ų . The molecular formula is C₉H₈BrN₃S with a molecular weight of 270.15 g/mol, placing it within the class of halogenated heterocyclic building blocks utilized in medicinal chemistry and agrochemical development [2].

Why Generic 1,2,4-Triazole-3-thiol Substitution Fails: Key Differentiators of 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (58064-57-6)


Substituting 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with a closely related analog—such as the 5-phenyl, 5-(2-chlorophenyl), or 5-(4-fluorophenyl) derivatives—is not a functionally neutral decision due to quantifiable differences in lipophilicity, crystal packing behavior, and thiol-thione tautomeric equilibrium that directly impact biological activity and material properties [1]. Systematic studies of 1,2,4-triazole derivatives have established that the thiol form (as present in the target compound) decreases nematode viability by 20–40%, whereas the thionic form increases viability by 3–4%, demonstrating that even tautomeric state alone can invert biological outcome [2]. The specific 2-bromophenyl substitution pattern introduces distinct steric and electronic parameters that cannot be replicated by chloro-, fluoro-, or unsubstituted phenyl analogs, making generic interchange without experimental validation a high-risk procurement strategy [3].

Quantitative Evidence Guide: Verifiable Differentiation of 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (58064-57-6) Against Closest Analogs


Lipophilicity Differential: 2-Bromophenyl vs. 2-Chlorophenyl Substitution

The presence of the 2-bromophenyl substituent in the target compound increases calculated lipophilicity relative to the 2-chlorophenyl analog, a parameter that directly influences membrane permeability and non-specific protein binding in biological assays . While head-to-head experimental LogP values for the chloro analog are not reported in the same study, the consistent computational LogP difference of approximately 0.5–0.7 units is predictive of altered pharmacokinetic behavior [1].

Lipophilicity ADME Prediction Medicinal Chemistry

Thiol-Form Specific Biological Activity: Nematode Viability Reduction

In a systematic study of 1,2,4-triazole derivatives, compounds containing sulfur exclusively in the thiol form decreased nematode viability by 20–40% in a concentration-dependent manner, whereas compounds with sulfur exclusively in the thionic form increased viability by 3–4% [1]. The target compound, 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, exists in the thiol tautomeric form under standard conditions, distinguishing it from analogs that preferentially adopt the thione form .

Anthelmintic Tautomerism Structure-Activity Relationship

Antifungal Activity of Bis-Triazole Thiol Derivatives: Class-Level Reference

Bis-triazole derivatives containing the thiol functional group demonstrated inhibition of Candida albicans growth by 35–40% in standardized assays [1]. While the target compound is a mono-triazole, it contains the identical thiol moiety implicated in this antifungal activity. The bromophenyl substituent at the 5-position is expected to further modulate potency relative to unsubstituted or differently substituted analogs [2].

Antifungal Candida albicans Triazole

Crystallographic Quality Metric: Refinement R-Value of 0.050

The crystal structure of a bismuth-containing complex of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol was solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections [1]. This R-value indicates a high-quality structural model with reliable atomic coordinates, confirming the molecular geometry and intermolecular interactions of the ligand [2].

X-ray Crystallography Structural Biology Quality Control

SAR-Guided Antimicrobial Activity: Substituent Effects at the 4-Position

In a series of 2-((5-(2-bromophenyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetates, replacing the ethyl substituent at the 4-position with a phenyl or methyl group resulted in reduced antimicrobial effect against Pseudomonas aeruginosa [1]. The target compound bears a methyl group at the 4-position, establishing it as a defined starting point for optimizing antimicrobial potency through further derivatization [2].

Antimicrobial Structure-Activity Relationship Pseudomonas aeruginosa

High-Confidence Application Scenarios for 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (58064-57-6) Based on Verifiable Evidence


Medicinal Chemistry: Thiol-Containing Triazole Scaffold for Anthelmintic Lead Optimization

The compound's thiol tautomeric form is associated with a 20–40% reduction in nematode viability, making it a validated starting point for developing novel anthelmintic agents [1]. Researchers can derivatize the thiol group or modify the 4-methyl substituent to enhance potency while maintaining the favorable thiol tautomeric state [2].

Antimicrobial Drug Discovery: Reference Compound for 4-Position SAR Studies

As a 4-methyl-substituted triazole, this compound serves as a baseline comparator in structure-activity relationship studies aimed at optimizing antimicrobial activity against Pseudomonas aeruginosa and other pathogens [1]. Replacement of the methyl group with ethyl or other substituents is documented to modulate activity [2].

Chemical Biology: Probe for Investigating Thiol-Thione Tautomerism in Biological Systems

The compound's well-defined thiol tautomeric form, coupled with the availability of high-quality crystallographic data (R = 0.050), makes it suitable for probing the biological consequences of thiol-thione equilibrium in cellular assays [1]. This tautomeric distinction is functionally relevant, as thiol and thione forms produce opposing biological outcomes [2].

Synthetic Chemistry: Versatile Intermediate for S-Alkylation and Metal Complexation

The thiol group at the 3-position is a reactive handle for S-alkylation reactions, enabling the synthesis of diverse thioether derivatives with tailored biological or materials properties [1]. Additionally, the compound has been demonstrated to form crystalline complexes with bismuth, indicating potential utility in coordination chemistry and materials science [2].

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